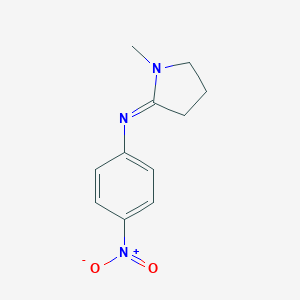
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine ring substituted with a methyl group and a 4-nitrophenylimino group
Preparation Methods
The synthesis of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine typically involves the reaction of 1-methylpyrrolidine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Scientific Research Applications
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to interact with biological targets due to its structural flexibility and ability to form hydrogen bonds .
Comparison with Similar Compounds
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Pyrrolizines: Studied for their anti-inflammatory and analgesic properties.
Prolinol: Used in the synthesis of chiral catalysts and ligands
These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
17536-04-8 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-methyl-N-(4-nitrophenyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H13N3O2/c1-13-8-2-3-11(13)12-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3 |
InChI Key |
DRMVHXFUXPZWOI-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1CCCC1=NC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
17536-04-8 |
Synonyms |
N-(1-Methylpyrrolidin-2-ylidene)-4-nitro-1-benzenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















